1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide
Overview
Description
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a piperazine moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the nitrophenyl and sulfonyl groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Reductive amination: This process involves the reaction of piperidone monohydrate monohydrochloride with 1-methylpiperazine and sodium triacetoxyborohydride, followed by hydrogenation with catalytic palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The piperazine and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine and piperidine derivatives.
Scientific Research Applications
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as an acetylcholinesterase inhibitor, which helps in the treatment of Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby enhancing cognitive function . The compound may also interact with inflammatory pathways, reducing inflammation through its anti-inflammatory properties .
Comparison with Similar Compounds
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-4-piperazinopiperidine: This compound also features a piperazine and piperidine ring but lacks the nitrophenyl and sulfonyl groups.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and has similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O5S/c1-19-8-10-21(11-9-19)28(26,27)16-12-14(22(24)25)2-3-15(16)20-6-4-13(5-7-20)17(18)23/h2-3,12-13H,4-11H2,1H3,(H2,18,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVBWQEINROBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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